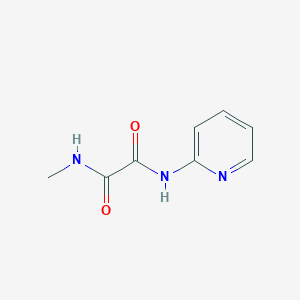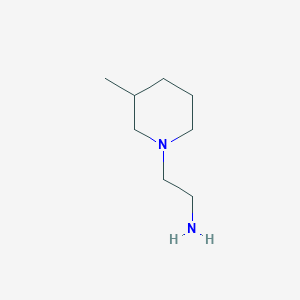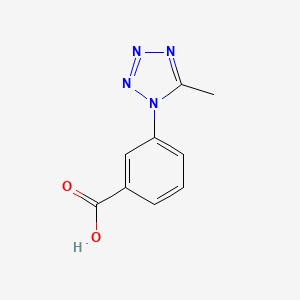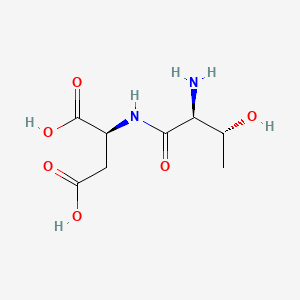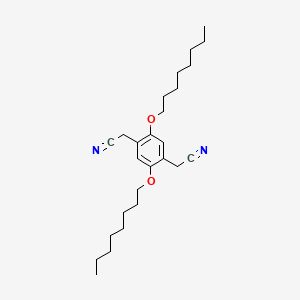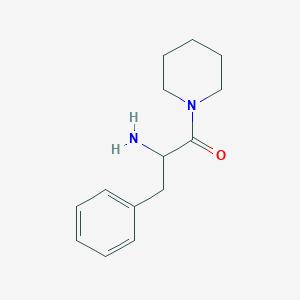
2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves metal-catalyzed procedures. Transition metals such as iron, nickel, and ruthenium play a crucial role as catalysts. Key structural motifs found in antidepressant drugs, including tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs), can be effectively synthesized using metal-catalyzed steps .
Molecular Structure Analysis
The molecular structure of 2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one is as follows:
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including hydrogen-borrowing conditions. For example, under such conditions, it can undergo selective hydro-amination of allyl alcohols and secondary allylic alcohols .
Applications De Recherche Scientifique
1. Synthesis and Pharmacological Properties
This compound is involved in the synthesis of various pharmacologically active derivatives. For instance, derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, such as trihexyphenidyl, biperiden, and others, have been synthesized and studied for their pharmacological properties (Vardanyan, 2018).
2. Antifungal Applications
Derivatives of this compound have shown potential in antifungal applications. Research has identified derivatives with potent Minimum Inhibitory Concentrations (MICs) against strains of Candida albicans, highlighting their relevance in the development of new antifungal agents (Guillon et al., 2009).
3. Neurological Research
In the field of neurology, derivatives of 2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one have been identified as potent and orally available glycine transporter 1 (GlyT1) inhibitors. These compounds have been studied for their effects on the cerebrospinal fluid concentration of glycine in rats, indicating their potential use in neurological research (Yamamoto et al., 2016).
4. Cancer Research
There is ongoing research into the potential application of derivatives of this compound in cancer treatment. Studies have focused on their antiproliferative activities against human leukemia cells, suggesting a role in developing new anticancer therapies (Vinaya et al., 2011).
5. Corrosion Inhibition
In a more industrial application, derivatives of this compound have been studied as corrosion inhibitors for mild steel in acidic environments. Their effectiveness in this role is influenced by the structure of the ring and ring size, indicating their potential use in materials science (Verma et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
2-amino-3-phenyl-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-13(11-12-7-3-1-4-8-12)14(17)16-9-5-2-6-10-16/h1,3-4,7-8,13H,2,5-6,9-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPOHNAFLAXBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388567 | |
| Record name | 2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one | |
CAS RN |
29618-19-7 | |
| Record name | 2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




